molecular formula C15H10BrN3O3S B3691233 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3691233
M. Wt: 392.2 g/mol
InChI Key: MAPKMSHAYCQPBP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This acetamide derivative is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. The structural motif of this compound is associated with significant research potential in antimicrobial and anticancer investigations. Studies on closely related N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives have demonstrated substantial antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria . The nitro-substituted benzothiazole core is a key feature of interest in the development of anti-tubercular agents, as this scaffold is actively researched against targets like DprE1 in Mycobacterium tuberculosis . Furthermore, benzothiazole analogs have shown promising mechanistic actions in oncology research, including the inhibition of specific enzymes like DNA gyrase (PDB: 3G75) and carbonic anhydrase, which are implicated in cell proliferation and survival . The presence of the 4-bromophenyl moiety is designed to enhance interactions with hydrophobic regions of enzymatic targets, potentially improving potency and selectivity . This makes it a valuable compound for researchers exploring new structure-activity relationships, targeted therapies, and lead optimization in drug discovery campaigns.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3S/c16-10-3-1-9(2-4-10)7-14(20)18-15-17-12-6-5-11(19(21)22)8-13(12)23-15/h1-6,8H,7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPKMSHAYCQPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves a multi-step process:

    Formation of 6-nitro-1,3-benzothiazole: This can be achieved by nitration of 1,3-benzothiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation Reaction: The 6-nitro-1,3-benzothiazole is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide intermediate.

    Bromination: The final step involves the bromination of the acetamide intermediate using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, water).

    Oxidation: Potassium permanganate, solvents (water, acetone).

Major Products Formed

    Substitution: Products with various substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives of the benzothiazole ring.

Scientific Research Applications

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide depends on its specific application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

    In Biological Research: It can act as a fluorescent probe, binding to specific proteins or nucleic acids and allowing researchers to visualize and study their behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a bromine atom.

    2-(4-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

The presence of the bromine atom in 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can influence its reactivity and interactions with biological targets, making it distinct from its analogs. The bromine atom can also affect the compound’s physical properties, such as its solubility and stability.

Biological Activity

Overview

2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromophenyl group and a nitrobenzothiazole moiety, which are known to contribute to various biological effects.

Synthesis and Structure

The synthesis of this compound typically involves several steps:

  • Formation of 6-nitro-1,3-benzothiazole : Achieved through nitration of 1,3-benzothiazole using concentrated nitric and sulfuric acids.
  • Acylation Reaction : The nitrobenzothiazole is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a base like pyridine.
  • Bromination : The final step involves bromination to introduce the bromophenyl group.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves inhibition of bacterial lipid biosynthesis, which is critical for bacterial cell membrane integrity .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that derivatives containing the benzothiazole nucleus possess significant activity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The anticancer activity is often assessed using assays like Sulforhodamine B (SRB), which measures cell proliferation and viability .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit certain kinases involved in cancer cell proliferation, thereby impeding tumor growth.
  • Fluorescent Probes : It can serve as a fluorescent probe for studying enzyme activity and protein interactions in biochemical assays.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of related thiazole derivatives against various pathogens. Results indicated that certain derivatives exhibited significant activity with minimum inhibitory concentrations (MICs) below 100 µg/mL against targeted bacterial strains .
  • Anticancer Screening : In another study focusing on anticancer properties, compounds similar to this acetamide were screened against MCF7 cell lines, revealing IC50 values indicating potent anticancer activity .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMethod UsedKey Findings
AntimicrobialGram-positive & Gram-negative bacteriaTurbidimetric methodMIC < 100 µg/mL for several strains
AntifungalVarious fungal speciesDisk diffusion methodSignificant inhibition observed
AnticancerMCF7 breast cancer cellsSRB assayIC50 values indicating potent activity

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for 2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide?

  • Answer : The synthesis typically involves:

  • Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or hydrazides under acidic/basic conditions.
  • Step 2 : Coupling of the 4-bromophenylacetamide group using carbodiimide-mediated amidation (e.g., EDC/HCl) in dichloromethane .
  • Characterization : Confirm structure via NMR (1H/13C for substituent analysis), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass). Purity is assessed via HPLC or TLC .

Q. Which biological assays are commonly used to evaluate its bioactivity?

  • Answer :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer : MTT or SRB assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : α-Glucosidase or kinase inhibition assays, with IC₅₀ calculations .

Q. How do substituents (e.g., bromophenyl, nitro-benzothiazole) influence its reactivity?

  • Answer :

  • Bromophenyl : Enhances lipophilicity and π-π stacking with biological targets .
  • Nitro group : Electron-withdrawing effects stabilize the benzothiazole ring and may enhance redox activity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

  • Answer :

  • Purity verification : Re-analyze compounds via HPLC-MS to rule out impurities .
  • Assay standardization : Compare protocols (e.g., cell line passage number, incubation time) across studies .
  • SAR analysis : Systematically modify substituents (e.g., replace bromine with chlorine) to isolate activity contributors .

Q. What strategies optimize synthetic yield and scalability?

  • Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Reaction monitoring : Real-time FT-IR or Raman spectroscopy to track intermediate formation .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Answer :

  • Substituent variation : Replace the nitro group with methoxy or amino groups to modulate electron density .
  • Bioisosteric replacement : Substitute benzothiazole with oxadiazole to retain planarity while altering H-bonding .
  • Molecular docking : Use software (e.g., AutoDock) to predict interactions with target proteins (e.g., α-glucosidase) .

Q. What methods assess in vitro toxicity and pharmacokinetics?

  • Answer :

  • Cytotoxicity : HepG2 cell assays to evaluate hepatic toxicity .
  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Metabolic stability : Incubation with hepatic microsomes, LC-MS analysis of parent compound degradation .

Q. How can crystallography and computational modeling elucidate its mechanism?

  • Answer :

  • X-ray crystallography : Resolve crystal structure to identify H-bonding (N–H⋯O) and halogen bonding (Br⋯π) interactions critical for target binding .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces and predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
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2-(4-bromophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

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